molecular formula C9H6Cl2N2S B3283523 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 76872-28-1

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B3283523
CAS No.: 76872-28-1
M. Wt: 245.13 g/mol
InChI Key: ALKRFXWBPRXDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thienopyrimidine scaffold. Its structure is characterized by:

  • A thieno[2,3-d]pyrimidine core fused with a cyclopentane ring.
  • Two chlorine substituents at positions 2 and 4 of the pyrimidine ring.
  • A partially saturated cyclopenta moiety (6,7-dihydro-5H), enhancing conformational flexibility .

Compound A serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives with antibacterial and anticancer activities . Its reactivity at the 4-chloro position allows for nucleophilic substitutions, enabling diverse functionalization .

Properties

IUPAC Name

10,12-dichloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-6-4-2-1-3-5(4)14-8(6)13-9(11)12-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKRFXWBPRXDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a cyclopentadiene derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules, which can provide insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Cyclohepta-Fused Thienopyrimidine

Compound B: 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

  • Structural Differences :
    • A seven-membered cycloheptane ring replaces the cyclopentane ring.
    • Increased ring size enhances lipophilicity and steric bulk.
  • Synthesis : Formed via chlorination of a tetrahydro-cyclohepta precursor using phosphorus oxychloride .
  • Biological Activity : Acts as a precursor for dual EGFR/VEGFR-2 inhibitors, showing potent antiproliferative effects in cancer cells .
  • Key Data :
Property Compound A Compound B
Ring Size 5-membered 7-membered
logP (Predicted) ~2.5 ~3.2
Anticancer IC50 (μM) Not reported 0.15–1.8

Benzo-Fused Thienopyrimidine

Compound C: 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

  • Structural Differences: A benzene ring fused to the thienopyrimidine core. Ethyl substituent at position 2 increases steric hindrance.
  • Synthesis : Requires anthracene derivatives as starting materials, involving multi-step cyclization .
  • Biological Activity : Demonstrates cytotoxicity against pancreatic cancer cells, likely due to enhanced DNA intercalation from the planar benzo moiety .
  • Key Data :
Property Compound A Compound C
Aromaticity Moderate High (benzene)
Cytotoxicity (IC50) Not reported 5.07 μM
Molecular Weight 259.7 g/mol 252.77 g/mol

Thienopyrimidine Ester Derivative

Compound D: Ethyl 2-(4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetate

  • Structural Differences :
    • An ethyl ester group at position 5 of the cyclopenta ring.
    • Increased polarity due to the ester functionality.
  • Synthesis : Derived from Compound A via alkylation with ethyl chloroacetate under basic conditions .
  • Applications : Improved oral bioavailability compared to Compound A , making it suitable for pharmacokinetic optimization .
  • Key Data :
Property Compound A Compound D
Boiling Point Not reported 425.1°C
Solubility (logS) Low Moderate
Bioavailability Poor Enhanced

Isomeric Thienopyrimidines

Compound E: Thieno[3,2-d]pyrimidine derivatives

  • Structural Differences :
    • Thiophene ring fused at positions 3,2-d instead of 2,3-d.
    • Altered electronic distribution due to shifted sulfur atom position.
  • Biological Activity : Shows divergent antimicrobial and analgesic activities compared to Compound A , likely due to altered hydrogen-bonding interactions .

Biological Activity

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (commonly referred to as DCP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₆Cl₂N₂
  • Molecular Weight : 189.04 g/mol
  • CAS Number : 5466-43-3
  • Melting Point : 77–79 °C

Biological Activity Overview

DCP has been studied for various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that DCP exhibits significant antimicrobial properties against various bacterial strains.
  • Antiviral Properties : Preliminary research suggests potential antiviral activity, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : DCP has shown promise in reducing inflammation in certain models.
  • Anticancer Potential : Research indicates that DCP may inhibit the proliferation of cancer cells through various pathways.

The biological activity of DCP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DCP may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways involved in inflammation and cell growth.
  • Interaction with DNA/RNA : Some studies suggest that DCP may interact with nucleic acids, affecting replication and transcription processes.

Antimicrobial Studies

A study conducted by evaluated the antimicrobial efficacy of DCP against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Antiviral Research

In a recent investigation published in MDPI , DCP was tested for its antiviral activity against the influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication, particularly at concentrations above 50 µg/mL.

Anti-inflammatory Effects

Research highlighted in the Journal of Medicinal Chemistry reported that DCP significantly reduced pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing a reduction in TNF-alpha and IL-6 levels.

Anticancer Potential

A study on the effects of DCP on cancer cell lines revealed that it inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Data Tables

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntiviralInfluenza virusDose-dependent inhibition
Anti-inflammatoryMacrophage cell lineReduced TNF-alpha and IL-6
AnticancerMCF-7 cellsIC50 = 25 µM

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and halogenation steps. For example, nucleophilic substitution reactions using NaHCO₃ and NaI as catalysts (in ethanol or DMF) are common for introducing chloro substituents at the 2- and 4-positions of the pyrimidine ring. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (reflux at 80–100°C) are critical to avoid side reactions like over-chlorination. Purification via recrystallization (e.g., using 1,4-dioxane) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Key techniques include:

  • 1H/13C NMR : To confirm the bicyclic framework and substituent positions (e.g., δ 2.43–3.18 ppm for cyclopentane protons) .
  • LC-MS : For molecular weight validation (e.g., m/z 326.0 [M+H]+) and purity assessment .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives .

Q. What are the storage and stability considerations for this compound?

Store in airtight containers at 2–8°C, away from oxidizing agents. Stability tests show decomposition >105°C, necessitating avoidance of high-temperature environments .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what methodologies guide rational design?

  • Derivatization strategies : Introduce amino, morpholino, or aryl groups at the 4-position via nucleophilic substitution. For example, coupling with 4-chloro-2-trifluoroacetanilide improves antibacterial activity .
  • Structure-activity relationship (SAR) studies : Replace the cyclopentane moiety with larger rings (e.g., tetrahydrobenzothieno) to modulate lipophilicity and target binding .
  • Molecular docking : Prioritize derivatives with hydrogen-bonding interactions (e.g., 4g in showed tyrosinase inhibition via 2,4-dihydroxybenzene fragment) .

Q. What experimental models are used to evaluate antitumor and antibacterial activity?

  • Antitumor : Pancreatic cancer cell lines (e.g., MIA PaCa-2) treated with starch nanoparticle-loaded derivatives to assess IC₅₀ values .
  • Antibacterial : Disk diffusion assays against Staphylococcus aureus and E. coli with MIC determination (e.g., derivatives in showed 67% yield and Rf = 0.47) .
  • Anti-HIV : Reverse transcriptase inhibition assays for NNRTI activity (e.g., benzo[4,5]thieno derivatives in ) .

Q. How do data contradictions in biological activity arise, and how are they resolved?

Discrepancies may stem from:

  • Solubility differences : Use DMSO or PEG-400 for in vitro assays to ensure consistent bioavailability .
  • Assay variability : Validate results across multiple models (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
  • Structural impurities : Confirm purity via HPLC before biological testing .

Q. What computational tools aid in predicting pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
  • QSAR models : Correlate electronic parameters (e.g., Hammett constants) with antibacterial potency .

Methodological Challenges

Q. How are reaction intermediates optimized to avoid byproducts during synthesis?

  • Stepwise monitoring : TLC at each stage (e.g., Rf = 0.47 for compound 6(j) in ) .
  • Catalyst screening : Compare NaI vs. KI for halogenation efficiency .
  • Temperature gradients : Slow heating (1°C/min) during cyclization reduces dimerization .

Q. What strategies improve oral bioavailability for in vivo studies?

  • Nanoparticle encapsulation : Starch nanoparticles increase solubility and prolong half-life (e.g., 2.5-fold bioavailability improvement in ) .
  • Prodrug design : Introduce ester groups (e.g., dimethyl isophthalate in ) for hydrolytic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.